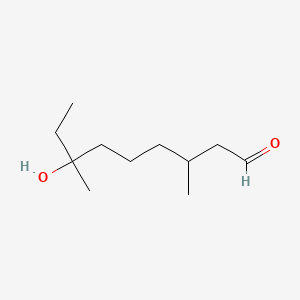

7-Hydroxy-3,7-dimethylnonanal

Description

Structure

3D Structure

Properties

CAS No. |

32779-69-4 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

7-hydroxy-3,7-dimethylnonanal |

InChI |

InChI=1S/C11H22O2/c1-4-11(3,13)8-5-6-10(2)7-9-12/h9-10,13H,4-8H2,1-3H3 |

InChI Key |

NGLHIEHGYBVVRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCCC(C)CC=O)O |

Origin of Product |

United States |

Discovery, Occurrence, and Natural Product Context of 7 Hydroxy 3,7 Dimethylnonanal

Bio-Sourcing and Advanced Isolation Methodologies

The production of 7-Hydroxy-3,7-dimethylnonanal involves sophisticated methods that begin with sourcing its natural precursor, followed by chemical modification.

Investigations into Microbial Origins

While direct microbial synthesis of this compound by fungi such as Curvularia oryzae is not extensively documented in scientific literature, the potential for such biotransformation exists. Modern methods for its production include microbiological transformation, highlighting the exploration of these pathways. cereslab.com Fungi are well-known in the field of biotechnology for their ability to perform complex chemical reactions, including the modification of terpenes. Various fungal species have been successfully used to hydroxylate or otherwise alter terpenoid and steroid structures, processes that are analogous to the conversion of citronellal (B1669106) to hydroxycitronellal.

For instance, fungi have been utilized to synthesize novel derivatives of other compounds through biotransformation, demonstrating their enzymatic capability to introduce hydroxyl groups and modify parent molecules. nih.gov The table below summarizes examples of fungal species and their known ability to transform related types of compounds, illustrating the potential for future microbial synthesis of this compound.

Interactive Data Table: Examples of Fungal Biotransformation of Terpenoids and Steroids

| Fungal Species | Substrate Class | Transformation Type | Reference |

| Beauveria bassiana | Steroids / Flavones | Hydroxylation | nih.gov |

| Aspergillus alliaceus | Flavones | Hydroxylation | |

| Syncephalastrum racemosum | Steroids | Hydroxylation | nih.gov |

| Fusarium sporotrichioides | Terpenes (Trichothecenes) | Biosynthesis/Modification | mdpi.com |

Presence and Extraction from Botanical Sources

The primary pathway to this compound begins with the extraction of its precursor, citronellal, from botanical sources. Citronellal is a major constituent of the essential oil derived from Cymbopogon species. nih.govmdpi.com The extraction of this oil is a critical first step.

Several advanced methodologies are employed for this purpose:

Steam Distillation: This is a common and effective method where steam is passed through the plant material, causing the essential oil glands to rupture and release the volatile compounds. The resulting mixture of steam and oil is condensed and separated. wikipedia.org

Hydro-distillation: In this method, the plant material is submerged in water, which is then heated to boiling. The steam, carrying the essential oil, is condensed and collected. This technique can sometimes lead to thermal degradation of some components due to prolonged heat exposure. wikipedia.org

Solvent Extraction: This technique uses solvents like hexane (B92381) or ethanol (B145695) to dissolve the essential oil from the plant matter. While efficient, it requires an additional step to remove the solvent from the final product. mdpi.com

Once the essential oil rich in citronellal is obtained, this compound is synthesized. The most common industrial method is the acid-catalyzed hydration of citronellal, which adds a water molecule across a carbon-carbon double bond to form the final hydroxylated aldehyde. cereslab.comgoogle.com

Interactive Data Table: Comparison of Extraction Methods for Citronella Oil

| Extraction Method | Principle | Advantages | Disadvantages | Reference |

| Steam Distillation | Steam vaporizes volatile compounds from plant material. | Widely used, efficient for many oils. | High temperatures can degrade some compounds. | wikipedia.org |

| Hydro-distillation | Plant material is boiled in water to release oils. | Simple setup. | Potential for hydrolysis and thermal degradation. | wikipedia.org |

| Solvent Extraction | A solvent is used to dissolve the essential oil. | High yield. | Potential for solvent residue in the final product. | mdpi.com |

Chemo-Ecological Relevance of this compound and Structurally Analogous Compounds in Natural Systems

In nature, terpenoid aldehydes and their derivatives play a crucial role in the survival and interaction of organisms. This field of study, known as chemo-ecology, examines the chemical basis of these interactions. While the specific ecological role of this compound is not extensively studied, the functions of its precursor, citronellal, and other plant terpenoids are well-established.

Terpenoids are a key component of plant defense systems. mdpi.com Plants in the Cymbopogon genus produce high concentrations of compounds like citronellal and geraniol (B1671447) as a defense against herbivores and pathogens. nih.govmdpi.com When a plant is damaged, the production of these secondary metabolites can increase, serving to repel the attacker or attract natural predators of the herbivore. mdpi.comnih.gov

The most prominent chemo-ecological role of these compounds is as repellents. Oil of citronella is registered as a biopesticide and is widely used to repel insects such as mosquitoes, biting flies, fleas, and ticks. wikipedia.orgepa.gov The strong scent of these compounds masks the chemical cues that pests use to locate their hosts, thereby preventing bites and infestations. orst.edu Research has shown that lemongrass and citronella plants themselves can act as physical barriers in gardens to deter ticks. housedigest.com

Notably, a study conducted in 1963 identified this compound (hydroxycitronellal) as an effective repellent against both aquatic and terrestrial leeches, providing direct evidence of its specific role in chemo-ecology. wikipedia.org This indicates that the compound itself, not just its precursors, functions as a defensive chemical in natural systems.

Advanced Synthetic Approaches and Stereocontrol for 7 Hydroxy 3,7 Dimethylnonanal

Total Synthesis Strategies

The total synthesis of 7-hydroxy-3,7-dimethylnonanal can be approached through various routes, including linear multi-step conversions from elaborated starting materials or convergent strategies that assemble the final molecule from smaller fragments.

Multi-Step Conversions and Optimized Reaction Pathways (e.g., from dimethyloctanediols for similar nonanal (B32974) isomers)

Linear synthesis pathways often begin with a readily available starting material that contains a significant portion of the target's carbon backbone. An analogous and well-documented industrial synthesis is that of the structurally similar C8 compound, 7-hydroxy-3,7-dimethyloctanal (hydroxycitronellal), which can be prepared from 3,7-dimethyloctane-1,7-diol. chemicalbook.com This diol is produced by the hydration of citronellol (B86348). The final aldehyde is then obtained through a catalytic dehydrogenation of the primary alcohol in the vapor phase, a process that yields highly pure product in excellent yields. chemicalbook.com

A similar strategy can be envisioned for this compound, starting from the corresponding 3,7-dimethylnonane-1,7-diol. The key steps would involve the selective oxidation of the primary alcohol to the aldehyde without affecting the tertiary alcohol.

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Grignard Reaction | 6-methylheptan-2-one + Ethylmagnesium bromide, then H₃O⁺ | Forms the C9 backbone and introduces the tertiary alcohol, yielding 3,7-dimethylnonan-3-ol. |

| 2 | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov hydration of a terminal alkene (if starting from an unsaturated precursor) to install a primary alcohol. |

| 3 | Selective Oxidation | PCC or Swern Oxidation | Conversion of the primary alcohol of a precursor diol (e.g., 3,7-dimethylnonane-1,7-diol) to the final aldehyde. |

A more convergent and flexible approach involves the Aldol (B89426) reaction , a powerful method for C-C bond formation that directly creates the β-hydroxy carbonyl motif present in the target molecule. wikipedia.orgmasterorganicchemistry.com This strategy would involve coupling two smaller, more easily accessible aldehydes or ketones. For instance, the enolate of pentanal could be reacted with 5-methyl-5-hydroxyhexan-2-one. This requires careful control of reaction conditions to favor the desired cross-aldol addition over self-condensation of the enolizable pentanal. masterorganicchemistry.com

Asymmetric Synthesis and Chiral Pool Utilization for Enantiomeric Forms of this compound

Since this compound possesses a stereocenter at the C3 position, the synthesis of its individual enantiomers, (R)-7-hydroxy-3,7-dimethylnonanal and (S)-7-hydroxy-3,7-dimethylnonanal, is of significant interest. The olfactory properties of chiral molecules can differ substantially between enantiomers. wikipedia.org Asymmetric synthesis provides the tools to selectively produce one enantiomer over the other.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For example, L- or D-threonine has been used to synthesize all four trans-stereoisomers of related hydroxy-ketone structures, demonstrating the utility of amino acids as chiral precursors. researchgate.net A hypothetical route could start from a chiral citronellol derivative, leveraging its existing stereocenter to guide the formation of the new one.

Asymmetric Aldol Reactions: This is one of the most powerful methods for stereocontrolled synthesis of β-hydroxy carbonyl compounds. organic-chemistry.orgnih.gov

Substrate-Controlled Synthesis (Evans Aldol Reaction): This method uses a chiral auxiliary, such as an Evans oxazolidinone, temporarily attached to one of the reaction partners. The auxiliary sterically directs the approach of the other reactant, leading to high diastereoselectivity. nih.gov For example, an acetate-derived Evans syn-aldol reaction could be used to set the stereochemistry. researchgate.net Subsequent removal of the auxiliary reveals the chiral product.

Catalytic Asymmetric Synthesis: This modern approach uses a small amount of a chiral catalyst to induce enantioselectivity. Proline and its derivatives have emerged as highly effective organocatalysts for direct asymmetric aldol reactions between two different aldehydes, mimicking the function of natural aldolase (B8822740) enzymes and often yielding products with high enantiomeric excess (ee). organic-chemistry.orgnih.gov

| Method | Catalyst / Auxiliary | Typical Substrates | Expected Outcome |

| Evans Asymmetric Aldol | Chiral Oxazolidinones (e.g., 4-benzyl-2-oxazolidinone) | N-Acyl oxazolidinone + Aldehyde | High diastereoselectivity (>80:20), yielding a specific stereoisomer after auxiliary removal. nih.gov |

| Organocatalytic Aldol | L-Proline or D-Proline | Aldehyde Donor + Aldehyde Acceptor | High enantioselectivity (up to 99% ee) for the β-hydroxy aldehyde product. organic-chemistry.org |

| Metal-Catalyzed Aldol | Chiral Ligand + Metal Salt (e.g., Zn(OTf)₂) | Ketone/Aldehyde + Aldehyde | Can provide high yields and enantioselectivity (up to 94% ee) in aqueous media. nih.gov |

Chemical Derivatization and Analog Preparation of this compound for Structure-Activity Relationship Investigations

To understand how the different parts of the this compound molecule contribute to its biological activity or sensory properties (like its characteristic lily-of-the-valley scent), chemists synthesize a series of related molecules, or analogs. nih.gov By systematically modifying the structure and observing the change in activity—a process known as developing a structure-activity relationship (SAR)—researchers can identify the key functional groups and structural features required for a desired effect. nih.gov

The two primary functional groups in this compound available for modification are the aldehyde and the tertiary hydroxyl group. evitachem.com

Derivatization of the Aldehyde Group: The aldehyde is a reactive functional group that can be easily converted into a variety of other functionalities.

Reduction to the corresponding primary alcohol (3,7-dimethylnonane-1,7-diol) would probe the importance of the carbonyl group for activity.

Oxidation to the carboxylic acid (7-hydroxy-3,7-dimethyloctanoic acid) introduces a charged group, which can significantly alter properties like polarity and receptor binding. epa.gov

Formation of Acetals or Imines/Oximes can investigate the role of the aldehyde's hydrogen bond accepting ability and its steric bulk. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is also a classic method for the characterization of aldehydes. researchgate.netnih.gov

Derivatization of the Hydroxyl Group: The tertiary alcohol can be modified to explore the role of its hydrogen-bonding capability.

Esterification or Etherification (e.g., forming an acetate (B1210297) ester or a methyl ether) would remove the hydroxyl's ability to act as a hydrogen bond donor. This helps determine if this interaction is critical for the molecule's function. General methods for derivatizing hydroxyl groups include using acyl chlorides or organic anhydrides. nih.gov

| Derivative Class | Modification Site | Rationale for SAR Study | Example Reagent |

| 1,7-Diol | Aldehyde | Investigate the necessity of the carbonyl group vs. a primary alcohol. | Sodium borohydride (B1222165) (NaBH₄) |

| 7-Hydroxy Carboxylic Acid | Aldehyde | Probe the effect of introducing an acidic, polar group. | Jones Reagent (CrO₃/H₂SO₄) |

| Acetals | Aldehyde | Evaluate the role of the carbonyl's polarity and steric hindrance. | Ethylene glycol, acid catalyst |

| Oximes | Aldehyde | Modify electronic and steric properties of the aldehyde position. | Hydroxylamine (NH₂OH) |

| Esters | Hydroxyl Group | Remove hydrogen-bond donating ability of the tertiary alcohol. | Acetic anhydride, pyridine |

| Ethers | Hydroxyl Group | Permanently cap the hydroxyl group to assess its importance. | Methyl iodide, NaH |

By synthesizing these analogs and comparing their properties to the parent compound, a detailed map of the structure-activity relationship can be constructed, guiding the design of new molecules with enhanced or modified functions.

Comprehensive Analytical Characterization of 7 Hydroxy 3,7 Dimethylnonanal

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique pieces of the structural puzzle, and together they allow for a definitive characterization of 7-Hydroxy-3,7-dimethylnonanal.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not publicly available, its expected ¹H NMR spectrum can be predicted based on its structure and by comparison with related isomers like nonanal (B32974). nih.govchemicalbook.comwikipedia.org

The aldehyde proton (CHO) is particularly distinctive, expected to appear far downfield in the ¹H NMR spectrum, typically around 9-10 δ. libretexts.orglibretexts.org This unique chemical shift arises from the deshielding effect of the adjacent carbonyl group. libretexts.org This aldehyde proton would likely appear as a triplet due to coupling with the two protons on the adjacent carbon (C2). Other key signals would include those for the methyl groups and the protons adjacent to the hydroxyl group. The protons on the carbon adjacent to the carbonyl (C2) are expected in the 2.0-2.5 ppm range. libretexts.org The various methylene (B1212753) groups along the carbon chain would produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 1.7 ppm. nih.gov Distinguishing between isomers is a key application of NMR spectroscopy. youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde H (C1) | 9.5 - 10.0 | Triplet (t) |

| Methylene H (C2) | 2.2 - 2.5 | Multiplet (m) |

| Methine H (C3) | 1.8 - 2.1 | Multiplet (m) |

| Methyl H (on C3) | 0.9 - 1.1 | Doublet (d) |

| Methylene H (C4-C6) | 1.2 - 1.6 | Multiplet (m) |

| Methyl H (on C7) | 1.1 - 1.3 | Singlet (s) |

| Methylene H (C8) | 1.4 - 1.7 | Quartet (q) |

| Methyl H (C9) | 0.8 - 1.0 | Triplet (t) |

| Hydroxyl H (on C7) | Variable | Singlet (s, broad) |

Mass spectrometry (MS) provides crucial information about a molecule's mass and its fragmentation pattern, aiding in the confirmation of its molecular weight and structural features. libretexts.org In electron ionization (EI) MS, the molecule is bombarded with electrons, causing it to ionize and fragment in predictable ways. libretexts.orgacs.org

For this compound (M.W. 186.30 g/mol ), the molecular ion peak (M⁺) at m/z 186 would be expected, although it may be weak or absent in EI spectra of alcohols due to instability. libretexts.orglibretexts.org Common fragmentation patterns for aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orglibretexts.org The presence of a hydroxyl group introduces other characteristic fragmentation pathways, such as the loss of a water molecule (M-18) or the loss of an alkyl radical.

The NIST Chemistry WebBook provides mass spectrum data for the closely related compound 7-hydroxy-3,7-dimethyloctanal (hydroxycitronellal, M.W. 172.26 g/mol ). nist.govnist.gov Its EI mass spectrum shows characteristic fragments that can be used to infer the fragmentation of this compound. For hydroxyaldehydes, derivatization into trimethylsilyl (B98337) (TMS) ethers can be performed to improve volatility and obtain more informative mass spectra. nih.govhmdb.ca

Table 2: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 168 | [C₁₁H₂₀O]⁺ | Loss of H₂O (M-18) |

| 157 | [C₁₀H₂₁O]⁺ | Loss of ethyl radical (M-29) |

| 127 | [C₈H₁₅O]⁺ | Cleavage at C3-C4 |

| 71 | [C₄H₇O]⁺ | Cleavage at C2-C3 |

| 59 | [C₃H₇O]⁺ | Cleavage at C6-C7 (containing OH group) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netspectroscopyonline.com The spectrum of this compound is expected to show characteristic absorption bands for both the hydroxyl (-OH) and aldehyde (-CHO) groups.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The aldehyde group presents two key features: a strong C=O stretching absorption, typically between 1720-1740 cm⁻¹ for a saturated aliphatic aldehyde, and two characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgpressbooks.puborgchemboulder.com The presence of both the broad O-H stretch and the sharp C=O stretch is a strong indicator of a hydroxy aldehyde structure. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Aldehyde (C-H) | Stretch | 2800 - 2860 & 2700 - 2760 | Medium |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like aldehydes. shimadzu.itepa.gov For this compound, a GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

The NIST database provides Kovats retention index (RI) data for 7-hydroxy-3,7-dimethyloctanal on various GC columns, which is a standardized measure of retention time. nist.gov This data is crucial for developing a separation method and for tentative identification of the compound in a complex mixture. For instance, on a non-polar SE-30 column, its RI is reported as 1255.2. nist.gov GC is often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the components in a single analysis. nih.govmdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and analysis of compounds that may be non-volatile or thermally labile. nih.gov For aldehydes, analysis is often improved by derivatization, for example, by reacting them with 2,4-dinitrophenylhydrazine (B122626) (DNPH). auroraprosci.comwaters.comresearchgate.net This reaction produces stable, UV-active derivatives that can be easily detected. waters.comlawdata.com.tw

A reverse-phase HPLC method using a C18 column is commonly employed for the separation of these DNPH derivatives. auroraprosci.comwaters.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. auroraprosci.comwaters.com UPLC offers the advantage of significantly faster analysis times compared to traditional HPLC without compromising resolution. waters.com Application notes demonstrate that a mixture of 13 to 15 different aldehyde-DNPH derivatives can be successfully separated and quantified using these techniques. auroraprosci.comwaters.com Specific HPLC methods for the direct analysis of the related compound 7-hydroxy-3,7-dimethyloctanal on reverse-phase columns have also been reported, using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

Table 4: Common LC Method Parameters for Aldehyde Analysis

| Parameter | Typical Conditions for Aldehyde-DNPH Derivatives |

| Technique | HPLC, UPLC waters.com |

| Column | C18 (e.g., Waters Nova-Pak C18, Welch Uitisil® XB-C18) auroraprosci.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient or Isocratic auroraprosci.comwaters.com |

| Detection | UV at 360 nm auroraprosci.com |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) waters.com |

Chiral Chromatography for Enantiomeric Separation and Quantification

The separation of enantiomers is critical as different stereoisomers can exhibit distinct biological activities and sensory properties. The primary approaches for the chiral separation of such compounds involve either the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC), or the derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column.

For a compound like this compound, derivatization of the hydroxyl group is a common strategy to enhance chromatographic performance and facilitate chiral recognition. The formation of diastereomeric esters with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other chiral acids, is a well-established technique. These diastereomers can then be separated by conventional HPLC or GC.

Alternatively, direct separation on a chiral stationary phase is a powerful technique. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including those with hydroxyl groups. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.

A potential workflow for the chiral separation of this compound is outlined in the table below. This is a generalized approach based on established methods for similar compounds and would require optimization for this specific analyte.

| Parameter | Description |

| Chromatographic Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Cellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) in an isocratic elution mode. The ratio would need to be optimized for resolution. |

| Derivatization (Optional) | Esterification of the hydroxyl group with a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride) to form diastereomers. |

| Detection | UV detection if a chromophore is introduced during derivatization, or a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Coupling to a mass spectrometer would provide the highest sensitivity and selectivity. |

| Quantification | Based on the peak area of each separated enantiomer, using a calibration curve prepared with enantiomerically pure standards, if available. |

It is important to note that the development of a robust chiral separation method for this compound would require empirical investigation to determine the optimal conditions for resolution and quantification.

Hyphenated Techniques for Integrated Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex samples containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques for the analysis of volatile and non-volatile organic compounds, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's volatility allows it to be readily analyzed by GC, while MS provides sensitive detection and structural information for unambiguous identification.

While a specific, published mass spectrum for this compound is not widely available, the analysis would follow standard procedures for long-chain aldehydes and alcohols. nih.gov The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns, including a molecular ion peak (if stable enough) and fragment ions corresponding to the loss of water from the hydroxyl group, and alpha-cleavage adjacent to the carbonyl group and the hydroxyl group.

A typical GC-MS analytical method for a compound of this nature would involve the following parameters:

| Parameter | Description |

| GC Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 meters in length. |

| Injection Mode | Splitless or split injection, depending on the sample concentration. |

| Oven Temperature Program | A temperature ramp starting from a low initial temperature (e.g., 50-70 °C) to a high final temperature (e.g., 250-300 °C) to ensure the elution of the analyte. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV. |

| MS Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF). |

| Data Acquisition | Full scan mode for identification and selected ion monitoring (SIM) mode for quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique to GC-MS and is particularly useful for the analysis of thermally labile or less volatile compounds. For aldehydes, LC-MS analysis is often enhanced by derivatization to improve ionization efficiency and chromatographic retention. researchgate.netnih.gov A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable DNPH-hydrazone derivative that can be readily detected by UV and MS. nih.govlcms.cz

The analysis of this compound by LC-MS would likely involve a reversed-phase separation. The use of a mass spectrometric detector, particularly a tandem mass spectrometer (MS/MS), would allow for highly selective and sensitive quantification, even in complex matrices.

A generalized LC-MS method for the analysis of this compound after DNPH derivatization is presented below:

| Parameter | Description |

| Sample Preparation | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium, followed by extraction of the derivative. |

| LC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape. |

| Flow Rate | Typical analytical flow rates of 0.5-1.0 mL/min. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), likely in negative ion mode for the DNPH derivative. |

| MS/MS Analysis | Multiple Reaction Monitoring (MRM) for quantification, where a specific precursor ion (the deprotonated molecule of the DNPH derivative) is selected and fragmented to produce a characteristic product ion for detection. |

The combination of these hyphenated techniques provides a powerful toolkit for the comprehensive analytical characterization of this compound, enabling its identification, quantification, and stereochemical analysis.

Biological Activity, Mechanisms, and Ecological Interactions Excluding Human Centric Applications

Investigation of 7-Hydroxy-3,7-dimethylnonanal as a Semiochemical

Semiochemicals are chemicals that convey signals between organisms, influencing behavior. The potential for this compound to act as such a compound, particularly for insects, is evaluated here based on its structural characteristics and by drawing parallels with known insect semiochemicals.

While direct evidence identifying this compound as a component of an insect pheromone is not documented in existing research, its molecular structure—a C10 hydroxylated aldehyde—shares features with known insect semiochemicals. Aldehydes, including nonanal (B32974) and octanal, are common components of pheromone blends in various insect species.

Furthermore, a structural analogy can be drawn with serricornin (4,6-dimethyl-7-hydroxy-3-nonanone), the sex pheromone of the cigarette beetle, Lasioderma serricorne. pherobase.com Both this compound and serricornin are hydroxylated, branched-chain aliphatic compounds, suggesting that the former could potentially interact with insect olfactory systems that have evolved to detect similar structures. The presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group provides polarity and reactivity that are common in pheromone molecules, which must be volatile enough for transmission and specific enough to bind to receptor proteins.

Research into analogous compounds suggests that aldehydes can elicit a range of behavioral responses in insects, including attraction and aggregation. While specific studies on this compound are limited, it has been explored for its potential as a natural insect repellent. chemimpex.com This repellent activity indicates that the compound can modulate insect behavior, likely by over-stimulating or blocking olfactory receptors, leading to an avoidance response rather than attraction. This disruptive effect is a key aspect of its potential ecological interaction with insects.

Specific molecular receptor binding studies for this compound in insects have not been extensively reported. However, the general mechanism for aldehyde perception in insects involves odorant-binding proteins (OBPs) in the sensillar lymph, which transport the hydrophobic odorant molecules to odorant receptors (ORs) located on the dendritic membranes of olfactory receptor neurons. The aldehyde functional group would likely form a covalent bond with specific amino acid residues within the binding pocket of a receptor protein, a mechanism known for some aldehyde pheromones. The specificity of this interaction would determine the subsequent neuronal signaling cascade and the ultimate behavioral response of the insect.

Antimicrobial Efficacy and Mechanisms of Action

The aldehyde functional group is known for its reactivity, which can contribute to antimicrobial properties. The efficacy of this compound and structurally related compounds against fungi and bacteria is examined below.

Direct research has indicated that this compound exhibits antifungal properties. Specifically, it has demonstrated fungicidal activity against strains of Candida tropicalis and has been evaluated for its effects against Candida albicans. lookchem.comresearchgate.net

By analogy to other aldehydes, its mechanism of action is likely multifaceted. Aldehydes are known to be reactive and can impair cellular processes by interacting with essential biomolecules. situbiosciences.com The antifungal activity of other natural aldehydes, such as benzaldehydes, has been shown to involve the disruption of cellular antioxidation systems, making the fungus more susceptible to oxidative stress. nih.gov The primary cellular targets would likely include surface-level proteins and enzymes, with the potential to disrupt cell membrane integrity and metabolic pathways.

Table 1: Antifungal Activity of Structurally Related Aldehydes This table is based on general findings for the classes of compounds listed and provides context for the potential activity of this compound.

| Compound Class | Example Organism(s) | Observed Effect | Potential Mechanism |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Aspergillus fumigatus, Penicillium expansum | Growth inhibition, chemosensitization | Disruption of cellular antioxidation nih.gov |

| α,β-Unsaturated Aldehydes (e.g., Cinnamaldehyde) | Molds, Yeasts | Inhibition of growth and biofilm formation nih.govresearchgate.net | Damage to cell membranes, enzyme inhibition |

| Hydroxy Aldehydes (e.g., 7-Hydroxycitronellal) | Candida species | Fungicidal activity lookchem.comresearchgate.net | Likely involves interaction with cellular proteins and membranes |

There is a lack of specific studies on the antibacterial efficacy of this compound. However, research on other long-chain aliphatic aldehydes provides a basis for assessing its potential activity through structural analogy. Studies have shown that the antibacterial effectiveness of aldehydes can depend significantly on their structure, particularly the presence of α,β-unsaturation. oup.com

Saturated aldehydes, a class to which this compound belongs, have been reported to exhibit less significant antibacterial activity compared to their α,β-unsaturated counterparts. oup.com The general mechanism of antibacterial action for aldehydes involves their high reactivity, allowing them to react with and inactivate essential peptides and proteins within the bacterial cell, ultimately impairing biochemical processes and leading to cell death. situbiosciences.com The balance between the hydrophilic (hydroxyl and aldehyde groups) and hydrophobic (the carbon chain) parts of the molecule also plays a role in its ability to interact with and disrupt bacterial cell membranes. mst.edu

Table 2: Antibacterial Spectrum of Aliphatic Aldehydes (by Analogy) This table summarizes general findings from studies on aliphatic aldehydes to infer the potential properties of this compound.

| Aldehyde Type | General Activity Spectrum | Key Structural Feature | Reference Finding |

| Saturated Aldehydes (e.g., Nonanal) | Low to moderate activity | Lacks α,β-double bond | Do not exhibit significant antibacterial activity in some studies. oup.com |

| α,β-Unsaturated Aldehydes (e.g., (E)-2-hexenal) | Broad spectrum against Gram-positive and Gram-negative bacteria | Presence of α,β-double bond enhances reactivity | Effectiveness depends on the α,β-double bond and chain length. oup.com |

Biotransformation and Biodegradation Pathways in Environmental and Non-Human Biological Systems

This compound, an acyclic monoterpenoid, is subject to metabolic processes in various biological systems and degradation in the environment. While detailed studies specifically on this compound are limited, research on analogous acyclic monoterpenoids provides insight into its likely biotransformation and biodegradation pathways.

Enzymatic Pathways in Non-Human Organisms (e.g., in vitro enzyme studies, microbial biotransformation)

In non-human biological systems, the biotransformation of this compound is expected to proceed through enzymatic reactions common to the metabolism of other acyclic monoterpenoids, such as citronellol (B86348) and geraniol (B1671447). These transformations are primarily oxidative in nature, targeting the functional groups of the molecule.

Studies in rabbits have shown that this compound is metabolized into two primary products: 7-hydroxycitronellylic acid and 7-hydroxycitronellol. nih.govdrugbank.com The formation of 7-hydroxycitronellylic acid involves the oxidation of the aldehyde group, a common metabolic pathway for aldehydes. This reaction is typically catalyzed by aldehyde dehydrogenases. The other major metabolite, 7-hydroxycitronellol, is formed through the reduction of the aldehyde group to a primary alcohol, a reaction often carried out by alcohol dehydrogenases. nih.govdrugbank.com In these studies, 7-hydroxycitronellylic acid was identified as the major metabolite. nih.govdrugbank.com

| Metabolic Reaction | Metabolite | Enzyme Class (Probable) |

|---|---|---|

| Oxidation | 7-hydroxycitronellylic acid | Aldehyde Dehydrogenase |

| Reduction | 7-hydroxycitronellol | Alcohol Dehydrogenase |

Microbial biotransformation of acyclic monoterpenoids has been extensively studied in various bacteria and fungi. For instance, species of Pseudomonas are known to degrade compounds like citronellol and geraniol through oxidative pathways. frontiersin.orgias.ac.in These pathways often initiate with the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid, followed by further degradation through beta-oxidation. frontiersin.org Given the structure of this compound, it is plausible that microorganisms in the environment utilize similar enzymatic machinery for its degradation. This would involve an initial oxidation of the aldehyde to 7-hydroxycitronellylic acid, which would then be susceptible to further metabolism.

Fungi are also capable of transforming monoterpenoids. nih.gov The enzymatic systems in fungi, such as cytochrome P450 monooxygenases, are capable of introducing hydroxyl groups at various positions on the terpene skeleton, as well as oxidizing existing functional groups. researchgate.net While specific microbial metabolites of this compound have not been documented in the reviewed literature, the established metabolic routes for similar compounds suggest a convergence of degradative pathways at a central catabolic intermediate. ias.ac.in

Environmental Persistence and Degradation Processes

The environmental persistence of an organic compound is largely determined by its susceptibility to biodegradation, photodegradation, and hydrolysis. For this compound, biodegradation is expected to be the primary mechanism of removal from the environment.

The ready biodegradability of this compound has been evaluated using the OECD 301 B test (CO2 Evolution Test). nih.govoecd.org This test assesses the extent to which a chemical is mineralized to carbon dioxide by a mixed population of microorganisms from activated sludge. A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum CO2 production within a 28-day period, with a pass level of 60% being reached in a 10-day window within the 28-day test. oecd.org

| Test Guideline | Result | Conclusion |

|---|---|---|

| OECD 301 B (CO2 Evolution Test) | High percentage of theoretical CO2 evolution within 28 days | Readily Biodegradable |

The classification of this compound as readily biodegradable indicates that it is unlikely to persist in the environment. When released into aquatic or terrestrial ecosystems, it is expected to be rapidly mineralized by ubiquitous microorganisms. The initial steps of this degradation would likely involve the oxidation of the aldehyde group to a carboxylic acid, as seen in mammalian metabolism, followed by further breakdown of the carbon skeleton.

Future Directions and Emerging Research Perspectives on 7 Hydroxy 3,7 Dimethylnonanal

Exploration of Novel Bioactivities and Potential Pharmacological Applications (Non-Human Focus)

Future research into 7-Hydroxy-3,7-dimethylnonanal could unveil a range of currently unknown biological activities. The structural motifs of a hydroxyl group and an aldehyde suggest potential for various interactions at a molecular level. Investigations could focus on its efficacy as an antimicrobial agent, not only against fungi but also against a spectrum of bacteria, which could have implications for veterinary medicine or as a surface disinfectant. Furthermore, its role as a semiochemical, potentially influencing insect or other animal behavior, remains an unexplored yet promising avenue of research.

Development of Sustainable Biosynthetic Pathways, including Engineered Microbial Production

Currently, the synthesis of this compound is likely achieved through conventional chemical methods. A forward-looking approach would involve the development of sustainable biosynthetic routes. This could be pursued by identifying or engineering enzymes and metabolic pathways capable of producing the compound. Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, could be developed to serve as cellular factories for its production from renewable feedstocks. This would not only offer a more environmentally friendly alternative to chemical synthesis but could also allow for the production of specific stereoisomers of the compound, which may possess unique biological activities.

Advanced Computational Modeling for Structure-Activity Relationship Prediction and De Novo Design

The application of advanced computational tools represents a powerful strategy for accelerating the discovery of novel applications for this compound. Molecular docking simulations could predict its binding affinity to various biological targets, such as enzymes or receptors in pathogens or pests. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to understand how its chemical structure relates to its biological activity. This knowledge would be invaluable for the de novo design of new analogues with enhanced potency or specificity for a desired application.

Integration with Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, its integration with omics technologies is essential. Transcriptomics (analyzing gene expression), proteomics (studying proteins), and metabolomics (profiling metabolites) could reveal the cellular pathways and networks affected by the compound in a target organism. This systems-level understanding would be crucial for elucidating its mechanism of action and for identifying potential off-target effects, providing a comprehensive biological profile of the molecule.

Applications in Ecological Chemistry, Integrated Pest Management, and Environmental Bioremediation

The potential applications of this compound in ecological contexts are broad and largely unexplored. In ecological chemistry, it could be investigated as a pheromone or allomone, potentially for monitoring or controlling insect populations in an environmentally benign manner. This could lead to its incorporation into integrated pest management (IPM) strategies, reducing the reliance on conventional pesticides. Additionally, research could explore its biodegradability and the potential for microorganisms to utilize it as a carbon source, which could have implications for environmental bioremediation processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Hydroxy-3,7-dimethyloctanal, and what catalysts or conditions are optimal for stereoselective synthesis?

- Methodology : The compound is synthesized via aldol condensation of citronellal or through oxidation-reduction cycles. Stereoselective synthesis of the (S)-enantiomer (as noted in Takasago's compendium) requires chiral catalysts, such as Rh-based systems, to achieve enantiomeric excess >95% . Acetal derivatives (e.g., dimethyl or diethyl acetals) are synthesized by reacting the aldehyde with alcohols under acidic conditions, as described in terpene aldehyde modification studies .

- Key Data :

| Reaction Type | Catalysts/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | KOH/EtOH, 60°C | 75–80 | |

| Stereoselective Reduction | Rh-(S)-BINAP, H₂ | 90–95 |

Q. How can researchers quantify 7-Hydroxy-3,7-dimethyloctanal in complex matrices like biological samples?

- Methodology : Use colorimetric assays (e.g., Mosmann’s MTT assay adapted for aldehyde detection) or chromatographic techniques (HPLC/UV). For trace analysis in serum, surface plasmon resonance (SPR) with gold electrode arrays (TFGAs) functionalized with aptamers provides sensitivity down to 0.1 nM .

- Validation : Ensure calibration curves cover 0.1–100 µM ranges, with R² > 0.98. Cross-validate using mass spectrometry (LC-MS) to address matrix interference .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported CAS numbers or molecular structures of 7-Hydroxy-3,7-dimethyloctanal across databases?

- Contradiction Analysis : Discrepancies arise from nomenclature variants (e.g., Hydroxycitronellal vs. 7-Hydroxy-3,7-dimethyloctanal) and registry errors. For example:

| Source | CAS Number | Molecular Formula |

|---|---|---|

| NIST Chemistry WebBook | 107-75-5 | C₁₀H₂₀O₂ |

| EU Regulatory Database | 300-85-6 | C₁₀H₂₀O₂ |

| Industrial Compendium | 32779-69-4 | C₉H₁₈O₂ |

- Resolution : Cross-reference spectral data (NMR, IR) from authoritative sources like NIST and verify via IUPAC naming rules. Disambiguate using systematic identifiers (InChIKey: GNBLUSRSAGXTJN) .

Q. What are the implications of 7-Hydroxy-3,7-dimethyloctanal derivatives (e.g., acetals) on its stability and bioactivity?

- Experimental Design : Compare the stability of the parent aldehyde with its dimethyl acetal (CAS 508) under varying pH (2–12) and temperature (25–60°C). Acetals show enhanced hydrolytic stability in acidic environments (t₁/₂ > 48 hrs at pH 2 vs. 6 hrs for the aldehyde) but reduced antimicrobial activity due to blocked reactive aldehyde groups .

- Bioactivity : Derivatives like Aurantiol (methyl ester of N-(7-hydroxy-3,7-dimethyloctylidene)anthranilic acid) exhibit modified odor profiles and potential as fragrance fixatives, but their cytotoxicity must be assessed via proliferation assays (e.g., IL-6 inhibition studies in human serum) .

Data Contradiction Analysis

- CAS Registry Conflicts : The compound’s CAS number is inconsistently reported (e.g., 107-75-5 vs. 300-85-6). Researchers should prioritize peer-reviewed sources (e.g., NIST ) over industrial databases.

- Structural Ambiguity : lists "7-Hydroxy-3,7-dimethylNonanal" (C₉H₁₈O₂), suggesting a nonanal backbone, but this conflicts with octanal-based studies. Confirm via GC-MS fragmentation patterns to differentiate chain lengths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.